molecular formula C22H20N4O2S B10995075 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B10995075
M. Wt: 404.5 g/mol
InChI Key: TZUKMEBFWBDVCP-UHFFFAOYSA-N
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Description

2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a unique combination of indole, thiadiazole, and acetamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Benzyloxy Substitution: The indole derivative is then subjected to a nucleophilic substitution reaction with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyloxy group.

    Thiadiazole Formation: The thiadiazole ring is synthesized separately, often starting from thiosemicarbazide and cyclopropyl isothiocyanate under reflux conditions.

    Coupling Reaction: The final step involves coupling the benzyloxy indole derivative with the thiadiazole intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the acetamide group.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of primary amines from the acetamide group.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes involved in cell division, such as topoisomerases, or proteins involved in signal transduction pathways.

    Pathways Involved: The compound can modulate pathways related to apoptosis, cell cycle regulation, and DNA repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can be compared with other indole derivatives such as 5-benzyloxyindole and 1H-indole-3-carboxamide.
  • Thiadiazole derivatives: Compounds like 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

Uniqueness

  • The unique combination of indole, thiadiazole, and acetamide moieties in this compound provides it with distinct biological activities that are not commonly found in other similar compounds. This makes it a valuable candidate for further research and development in various fields.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C22H20N4O2S/c27-20(23-22-25-24-21(29-22)16-6-7-16)13-26-11-10-17-12-18(8-9-19(17)26)28-14-15-4-2-1-3-5-15/h1-5,8-12,16H,6-7,13-14H2,(H,23,25,27)

InChI Key

TZUKMEBFWBDVCP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CN3C=CC4=C3C=CC(=C4)OCC5=CC=CC=C5

Origin of Product

United States

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